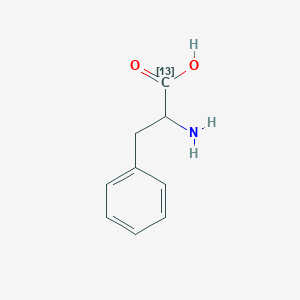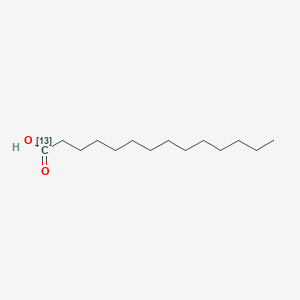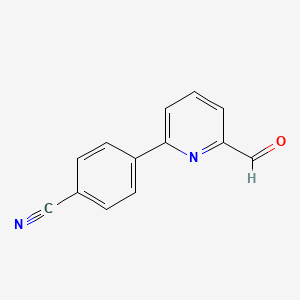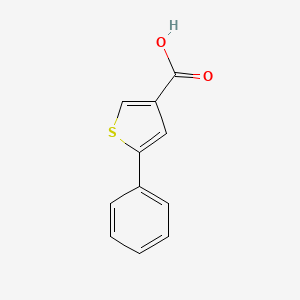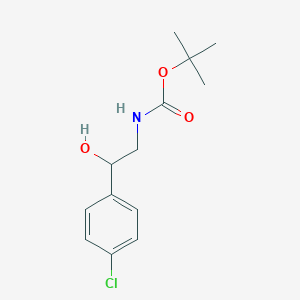
N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine
Descripción general
Descripción
tert-Butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate: is an organic compound with the molecular formula C13H18ClNO3. It is a white solid with a special smell and is soluble in common organic solvents such as methylene chloride, methanol, and ethanol, but poorly soluble in water . This compound is often used as an intermediate in drug synthesis, particularly for the synthesis of specific classes of drugs such as anticancer drugs and nervous system active substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine typically involves a multi-step process. One common method is the reaction of 4-chloroacetophenone with ethylenediamine N-Boc under basic conditions to give the desired product . Another method involves the use of tert-buthyllithium in pentane at -40°C .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of various drugs and their interactions with biological systems .
Medicine: In medicine, it serves as an intermediate in the synthesis of drugs, particularly those targeting cancer and the nervous system .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
tert-Butyl carbamate (CAS 4248-19-5): Used in the synthesis of N-Boc-protected anilines.
tert-Butyl (4-chlorophenyl)carbamate (CAS 18437-66-6): Used in various organic synthesis applications.
tert-Butyl (2-chlorophenyl)carbamate (CAS 35426-69-8): Another similar compound used in organic synthesis.
Uniqueness: tert-Butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of drugs targeting cancer and the nervous system .
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLKQPJDVIZOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585651 | |
| Record name | tert-Butyl [2-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864539-93-5 | |
| Record name | tert-Butyl [2-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




